N-pentylthiophen-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-pentylthiophen-3-amine |
InChI |
InChI=1S/C9H15NS/c1-2-3-4-6-10-9-5-7-11-8-9/h5,7-8,10H,2-4,6H2,1H3 |
InChI Key |
SWOJXXRSCNLGBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CSC=C1 |
Origin of Product |
United States |
Fundamental Chemical Reactivity and Transformation Pathways of N Pentylthiophen 3 Amine Analogs
Nucleophilic Character of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the N-pentylamino group confers significant nucleophilic character to the molecule. This allows it to react with a variety of electrophilic species. The reactivity of the amine can be influenced by steric hindrance from the pentyl group and the electronic properties of the thiophene (B33073) ring.
N-pentylthiophen-3-amine, as a primary amine, undergoes characteristic reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. libretexts.org
The general mechanism proceeds through a carbinolamine intermediate. An initial nucleophilic attack by the amine on the carbonyl carbon is followed by a proton transfer to form the neutral carbinolamine. Subsequent protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water), which is eliminated to form an iminium ion. Deprotonation of the nitrogen then yields the final imine product. libretexts.org
In studies on related 3-aminothiophene derivatives, reactions with various carbonyl compounds under acidic conditions have been shown to yield different products depending on the reactant. For instance, the reaction of an N-(3-thienyl)-carboxamide derivative with ketones like methyl isobutyl ketone (MIBK) and methyl ethyl ketone (MEK) resulted in N-(2-alkenyl-3-thienyl)carboxamide derivatives. nih.gov This suggests that under certain conditions, the initial adduct can undergo further reactions, such as dehydration and rearrangement, leading to functionalization at the C2 position of the thiophene ring. nih.gov
Table 1: Representative Reactions of Amines with Carbonyl Compounds
| Amine Type | Carbonyl Compound | Product Type | General Description |
|---|---|---|---|
| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Imine (Schiff Base) | Nucleophilic addition followed by dehydration to form a C=N bond. libretexts.org |
The amine functionality in this compound can act as a nucleophile in substitution reactions with alkylating agents such as alkyl halides. This reaction, a form of N-alkylation, proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.orgchemguide.co.uk
A significant challenge in the alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine. chemguide.co.ukmasterorganicchemistry.com Consequently, it can compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. masterorganicchemistry.commsu.edu
To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine to increase the probability of the alkylating agent reacting with the primary amine rather than the secondary amine product. chemguide.co.uk
Table 2: Products of N-Alkylation of this compound with an Alkyl Halide (R-X)
| Degree of Substitution | Product Structure | Product Name |
|---|---|---|
| Secondary Amine | C₄H₃S-NH(Pentyl) | This compound (Starting Material) |
| Tertiary Amine | C₄H₃S-N(R)(Pentyl) | N-alkyl-N-pentylthiophen-3-amine |
The nucleophilic nitrogen of this compound can add to other polarized carbon-heteroatom pi bonds, not just carbonyls. youtube.com These reactions are fundamental in forming new carbon-nitrogen bonds. The reaction involves the attack of the amine's lone pair on the electrophilic atom of the pi bond (e.g., the carbon in a C≡N or C=C-C=O system), causing the pi bond to break. youtube.com
An important example is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. In this reaction, the amine adds to the β-carbon of the polarized alkene, driven by the electron-withdrawing effect of the conjugated carbonyl group. This results in the formation of a β-amino carbonyl compound.
Electrophilic Aromatic Substitution (EAS) on the Thiophene Nucleus
The thiophene ring is an electron-rich aromatic system that is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). The presence of the N-pentylamino group at the C3 position further enhances this reactivity.
The N-pentylamino group is a powerful activating group for EAS due to the ability of the nitrogen's lone pair to donate electron density into the thiophene ring through resonance. ucalgary.ca This donation of electrons stabilizes the arenium ion intermediate formed during the substitution, thereby increasing the reaction rate. youtube.com
In aromatic systems, N-alkylamino groups are strong ortho-, para- directors. libretexts.orgmasterorganicchemistry.com For a 3-substituted thiophene, the analogous positions are C2 and C5. The N-pentylamino group at C3 strongly directs incoming electrophiles to these positions. The C2 position is generally more favored due to greater stabilization of the carbocation intermediate. This directing effect is supported by studies on 3-aminothiophene derivatives, where functionalization, such as the introduction of secondary alkyl groups, occurs at the 2-position of the thiophene ring. nih.gov
The high reactivity conferred by the N-pentylamino group can sometimes be a disadvantage, leading to issues like polysubstitution or unwanted side reactions, particularly in the presence of strong acids which can protonate the basic amine. ucalgary.ca To control the reactivity and improve the selectivity of EAS reactions, a common strategy is to "protect" the amine functionality by converting it into a less activating group. ucalgary.ca
A widely used approach is the conversion of the amine to an amide via acylation (e.g., reaction with acetic anhydride). The resulting N-acylamino group is still an activating, ortho-, para- (C2, C5) director, but its activating strength is significantly reduced. This is because the nitrogen lone pair is delocalized not only into the thiophene ring but also into the adjacent carbonyl group of the amide. ucalgary.ca This moderation allows for more controlled, selective mono-substitution on the thiophene ring. The amide protecting group can later be removed by hydrolysis to regenerate the amine. ucalgary.ca
Table 3: Comparison of Directing Groups on the Thiophene-3-yl Nucleus
| Functional Group | Activating/Deactivating | Directing Effect (Positions) | Relative Reactivity |
|---|---|---|---|
| -NH(Pentyl) | Strongly Activating | 2- and 5- | Very High |
Coupling Reactions and Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and N-alkyl aminothiophenes are versatile substrates for these transformations. The reactivity can be directed at either the N-H bond of the amine or the C-H (or C-X, where X is a halide) bonds of the thiophene ring.
The secondary amine functionality in this compound allows it to participate in various C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of tertiary amines by coupling the aminothiophene with aryl, heteroaryl, or vinyl halides/triflates. acs.org This methodology is crucial for synthesizing complex molecules where the aminothiophene core is linked to other aromatic systems via the nitrogen atom.
Three-component coupling reactions, such as the A³ coupling (aldehyde, alkyne, amine), represent another pathway for elaborating the amine functionality. mdpi.com In a typical A³ coupling, this compound could react with an aldehyde and a terminal alkyne, usually in the presence of a metal catalyst (e.g., copper, silver, or gold), to generate a propargylamine (B41283) derivative. mdpi.com This reaction is highly efficient for creating diverse molecular structures from simple starting materials.
Table 1: Representative Amine-Based Coupling Reactions
| Reaction Type | Amine Substrate | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|---|
| Buchwald-Hartwig | N-Alkyl Aminothiophene | Aryl Bromide | Pd Catalyst, Ligand, Base | N-Aryl-N-alkyl Aminothiophene |
The thiophene ring itself is an active participant in cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl systems. For these reactions to occur, the thiophene ring is typically functionalized with a halide (e.g., bromine or iodine) or converted into an organometallic derivative (e.g., a boronic acid or stannane).
The Suzuki cross-coupling reaction is a widely used method for forming C-C bonds. mdpi.comnih.gov A halogenated N-pentylaminothiophene analog can be coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to yield an aryl-substituted aminothiophene. mdpi.com Conversely, if the aminothiophene is converted to its corresponding boronic acid, it can be coupled with various aryl halides.
Similarly, the Stille coupling reaction provides another route to biaryl systems by coupling an organotin compound (stannane) with an organic halide, catalyzed by palladium. rsc.orgrsc.org An N-alkyl aminothiophene bearing either a halogen or a stannyl (B1234572) group can be used as a substrate to build extended conjugated systems. rsc.org
Table 2: Thiophene-Ring Cross-Coupling Methodologies
| Reaction | Thiophene Substrate | Coupling Partner | Catalyst System | Product |
|---|---|---|---|---|
| Suzuki Coupling | 2-Bromo-N-alkylthiophen-3-amine | Phenylboronic Acid | Pd(PPh₃)₄, Base | 2-Phenyl-N-alkylthiophen-3-amine |
| Stille Coupling | 2-Stannyl-N-alkylthiophen-3-amine | Aryl Iodide | Pd Catalyst | 2-Aryl-N-alkylthiophen-3-amine |
Oxidation Chemistry of N-Alkyl Aminothiophenes
The oxidation of N-alkyl aminothiophenes can occur at two distinct sites: the nitrogen atom of the alkylamino group or the sulfur atom within the thiophene ring. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.
The nitrogen atom of the amine in this compound can be oxidized to form an N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.govvanderbilt.edu The resulting N-oxide is a highly polar functional group that can significantly alter the molecule's physical properties. nih.gov
N-oxides are synthetically useful intermediates. For example, they can undergo thermal elimination reactions, such as the Cope elimination, if there is a hydrogen atom on the carbon atom beta to the nitrogen. This process is stereospecific, proceeding through a syn-periplanar transition state.
The sulfur atom of the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides (sulfoxides) or thiophene-S,S-dioxides (sulfones). nih.govsemanticscholar.orgresearchgate.net The degree of oxidation depends on the strength of the oxidizing agent. Mild oxidants may yield the sulfoxide (B87167), while stronger oxidants or stoichiometric amounts can lead to the sulfone. nih.gov For instance, hydrogen peroxide catalyzed by methyltrioxorhenium(VII) can sequentially oxidize thiophenes first to the sulfoxide and then to the sulfone. nih.gov
The presence of an electron-donating amino group on the thiophene ring generally increases the rate of the initial oxidation to the sulfoxide by making the sulfur atom more nucleophilic. nih.gov In some cases, particularly under enzymatic conditions or with powerful oxidants, the thiophene ring can undergo further transformations, including hydroxylation or even ring-opening. nih.gov
Table 3: Oxidation Products of N-Alkyl Aminothiophenes
| Reagent | Site of Oxidation | Primary Product |
|---|---|---|
| H₂O₂ / m-CPBA | Amine Nitrogen | N-Oxide |
| H₂O₂ / CH₃ReO₃ (1 equiv.) | Thiophene Sulfur | Thiophene-S-oxide |
Reduction Reactions of Associated Functional Groups (e.g., nitro group reduction to amines)
While this compound itself does not have common functional groups that undergo reduction, its synthesis often proceeds from precursors that do, such as nitrothiophenes. The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aminothiophenes. nih.gov
This reduction can be accomplished using a variety of methods. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas, is a clean and efficient method. nih.gov Chemical reduction methods are also widely used, including the use of metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl) or metal salts like tin(II) chloride (SnCl₂). researchgate.net Studies have shown that replacing a nitro group on a thiophene with an amino group can enhance certain biological activities, underscoring the importance of this reductive step. nih.gov For example, the reduction of 2-bromo-5-nitrothiophene (B82342) to the corresponding amine can be achieved with hydrazine (B178648) hydrate (B1144303) and Raney nickel. nih.gov
Table 4: Common Reagents for Nitrothiophene Reduction
| Reagent/System | Conditions | Product |
|---|---|---|
| H₂, Raney Nickel | Ethanol, 50°C | Aminothiophene |
| SnCl₂·2H₂O | Ethanol, Reflux | Aminothiophene |
| Fe / HCl | Aqueous, Heat | Aminothiophene |
Derivatization and Functionalization Strategies (e.g., acylation of the amine)
The chemical modification of this compound primarily targets the nucleophilic secondary amine group, allowing for a variety of derivatization and functionalization strategies. Among these, acylation is a fundamental and widely employed transformation for creating amide derivatives. nih.govresearchgate.net This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, which serves to protect the amine, alter the compound's electronic properties, or introduce new functional handles for further elaboration. The amide bond is a crucial functional group found in approximately 25% of all pharmaceutical drugs, highlighting the importance of N-acylation reactions in medicinal chemistry. nih.gov
Acylation reactions are versatile and can be achieved using several types of acylating agents, most commonly acyl chlorides and carboxylic anhydrides. mdpi.com These reagents are highly reactive and typically provide the desired amide product in high yields. The general transformation involves the reaction of this compound with an acylating agent, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl from an acyl chloride).
A representative acylation reaction of an aminothiophene analog is the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. In this process, a substituted thiophen-2-amine is treated with an acyl chloride (generated from nicotinic acid and oxalyl chloride) under basic conditions to yield the corresponding amide. mdpi.com This strategy can be directly applied to this compound to produce a diverse library of N-acyl derivatives. For instance, reacting this compound with acetyl chloride would yield N-acetyl-N-pentylthiophen-3-amine.
The reaction conditions for such acylations can often be mild. Studies on the acetylation of various amines, phenols, and alcohols have demonstrated that these reactions can proceed efficiently even without a catalyst or solvent, simply by heating the substrate with acetic anhydride. mdpi.com For more complex acylations, particularly in the context of drug discovery, various coupling reagents can be employed to facilitate amide bond formation directly from carboxylic acids, avoiding the need for highly reactive acyl chlorides. nih.gov
Furthermore, innovative and greener approaches to N-acylation have been developed. One such method utilizes acetonitrile (B52724) as both the acetylating agent and solvent in a continuous-flow system with an alumina (B75360) catalyst. nih.gov This method has been successfully applied to various aromatic and aliphatic amines, suggesting its potential applicability for the acetylation of this compound, thereby avoiding hazardous reagents like acetyl chloride and acetic anhydride. nih.gov
The table below summarizes common acylation strategies applicable to this compound based on established methods for other amines and aminothiophenes.
Table 1: Acylation Strategies for this compound
| Acylating Agent | Typical Base/Catalyst | Expected Product Class | Key Features |
|---|---|---|---|
| Acyl Chloride (e.g., Acetyl chloride) | Pyridine, Triethylamine | N-Acyl-N-pentylthiophen-3-amine | High reactivity; byproduct (HCl) requires neutralization. mdpi.commdpi.com |
| Carboxylic Anhydride (e.g., Acetic anhydride) | Often not required; DMAP (catalyst) | N-Acyl-N-pentylthiophen-3-amine | Generally less reactive than acyl chlorides; clean reaction. mdpi.com |
| Carboxylic Acid | Coupling reagents (e.g., DCC, EDC) | N-Acyl-N-pentylthiophen-3-amine | Allows direct use of carboxylic acids; avoids harsh reagents. nih.gov |
These derivatization strategies underscore the utility of the amine functional group in this compound as a versatile point for chemical modification, enabling the synthesis of a wide array of amide derivatives with potentially tailored physical, chemical, and biological properties.
Advanced Computational and Theoretical Investigations of the N Pentylthiophen 3 Amine System
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. For N-pentylthiophen-3-amine, these methods can map out electron distribution, determine molecular orbital energies, and provide a quantitative basis for the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netscienceopen.com This method is particularly well-suited for studying thiophene (B33073) derivatives. researchgate.netrsc.orgnih.govnih.gov DFT calculations for the this compound system would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. This optimization is often performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a detailed description of the electron orbitals. nih.gov
These studies yield crucial electronic properties, including total energy, dipole moment, and the distribution of atomic charges. For instance, the nitrogen atom of the amine group and the sulfur atom of the thiophene ring are expected to be regions of significant electronic activity, which DFT can quantify precisely. The calculated heat of formation and electron affinity provide data on the molecule's thermodynamic stability and its ability to accept an electron. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for the this compound System Note: These values are hypothetical and serve to illustrate the typical output of DFT calculations for a molecule of this type, based on studies of similar thiophene derivatives.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without the use of experimental data for parameterization. researchgate.netresearchgate.netresearchgate.net While often more computationally demanding than DFT, they can provide benchmark results for electronic properties. For the this compound system, ab initio calculations would be used to obtain optimized geometries, vibrational frequencies, and electronic energies. researchgate.net Comparing results from different levels of theory (e.g., HF vs. MP2 vs. DFT) allows researchers to assess the reliability of the computational predictions. researchgate.net These methods are particularly useful for confirming the fundamental electronic structure and for calculations where electron correlation effects, which are explicitly handled in post-HF methods like MP2, are critical. nih.gov
A key output of both DFT and ab initio calculations is the description of the molecular orbitals (MOs). For this compound, analyzing these orbitals provides deep insight into its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals (FMOs).
The energy of the HOMO is related to the molecule's ability to donate electrons, making it relevant for predicting sites of electrophilic attack. Conversely, the LUMO's energy indicates the ability to accept electrons, highlighting potential sites for nucleophilic attack. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring and the nitrogen lone pair, while the LUMO would likely be distributed across the conjugated system of the ring.
Table 2: Illustrative Frontier Orbital Data for this compound Note: These values are hypothetical, presented to exemplify the typical results from a frontier orbital analysis.
Molecular Dynamics and Simulation Studies for Conformational Analysis
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. The n-pentyl group attached to the amine in this compound has significant conformational flexibility. Molecular Dynamics (MD) simulations are employed to explore this flexibility by simulating the atomic motions of the molecule over time.
By solving Newton's equations of motion for the system, MD simulations can map the potential energy surface and identify low-energy conformations and the barriers to rotation between them. This analysis is crucial for understanding how the molecule's shape might change in different environments (e.g., in solution) and how its conformation affects its interaction with other molecules or surfaces. The results can reveal the most probable orientations of the pentyl chain relative to the thiophene ring, which has implications for steric hindrance and intermolecular interactions.
Mechanistic Insights through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, polymerization, or its role as a corrosion inhibitor.
By modeling a proposed reaction involving this compound, computational chemists can map out the entire reaction coordinate. This involves identifying the structures of reactants, intermediates, and products. Crucially, this approach allows for the location and characterization of transition states—the high-energy structures that represent the bottleneck of a reaction.
Using methods like DFT, the energy of the transition state can be calculated, which allows for the determination of the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. This type of analysis can, for example, predict the most likely site of electrophilic aromatic substitution on the thiophene ring or elucidate the step-by-step mechanism of a metal-catalyzed cross-coupling reaction used to synthesize the molecule. nih.gov This predictive capability is essential for optimizing reaction conditions and designing more efficient synthetic routes.
Adsorption Behavior and Surface Interactions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the adsorption of molecules on various surfaces. Such studies provide insights into adsorption energies, optimal geometries, and the nature of surface-molecule interactions, which are crucial for applications in catalysis, sensors, and materials science.
While direct studies on this compound are not available, research on the adsorption of thiophene provides a foundational understanding. DFT calculations have been used to model the interaction of thiophene with a range of materials, including metal surfaces, metal sulfides, and nanosheets like boron nitride. researchgate.netnih.govunivie.ac.atsamipubco.com These studies show that thiophene tends to adsorb parallel to the surface plane, facilitating interaction through its π-electron system. nih.gov The interaction is often characterized as physisorption, dominated by van der Waals forces, though stronger chemisorption can occur on reactive metal surfaces like nickel, sometimes leading to the disruption of the aromatic ring. nih.govunivie.ac.at
For this compound, the presence of the amino group and the pentyl chain would introduce additional factors influencing its adsorption behavior:
The Amino Group (-NH-) : The nitrogen atom's lone pair of electrons can act as a Lewis base, potentially forming dative bonds or strong hydrogen bonds with acidic sites on a substrate surface. This could lead to a more upright or tilted orientation compared to the flat-lying thiophene.
The Pentyl Group (-C₅H₁₁) : This flexible alkyl chain would contribute to van der Waals interactions with the surface. Its conformational freedom could influence the packing density and orientation of the molecules in an adsorbed layer.
The adsorption energy (E_ad) quantifies the strength of the interaction. For thiophene, these values vary significantly depending on the substrate, as shown in the table below. The adsorption of this compound is expected to be stronger than that of thiophene due to the additional interactions from the amine and pentyl groups.
| Substrate | Adsorption Energy (E_ad) of Thiophene | Nature of Interaction |
|---|---|---|
| NiMoS | -1.70 to -1.76 eV | Chemisorption |
| Boron Nitride Nanosheet | ~ -10 kcal/mol (~ -0.43 eV) | Physisorption (π-π interactions) |
| Ni(100) | Strong Chemisorption | Covalent bonding, ring disruption |
Computational Prediction of Spectroscopic Properties
Computational chemistry allows for the accurate prediction of spectroscopic properties, which is invaluable for structure elucidation and characterization. Methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. uncw.edugithub.ioresearchgate.net
Predicted NMR Spectra: The ¹H and ¹³C NMR chemical shifts for this compound can be estimated based on typical values for thiophene, secondary amines, and alkyl chains. libretexts.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such predictions. uncw.edu
¹H NMR : The protons on the thiophene ring are expected in the aromatic region, influenced by the electron-donating amino group. The N-H proton signal is typically broad and its position is concentration-dependent. Protons on the pentyl chain will appear in the aliphatic region, with the methylene group attached to the nitrogen (α-CH₂) being the most deshielded. libretexts.org
¹³C NMR : The carbon atoms of the thiophene ring will resonate in the aromatic region. The carbon attached to the nitrogen (C3) will be significantly affected. Carbons of the pentyl chain will appear in the upfield region.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Thiophene-H2 | ~6.5 - 7.0 | - |
| Thiophene-H4 | ~6.0 - 6.5 | - |
| Thiophene-H5 | ~6.8 - 7.2 | - |
| N-H | ~0.5 - 5.0 (broad) | - |
| α-CH₂ | ~2.8 - 3.2 | ~45 - 50 |
| β-CH₂ | ~1.5 - 1.7 | ~30 - 35 |
| γ, δ-CH₂ | ~1.2 - 1.4 | ~20 - 30 |
| CH₃ | ~0.8 - 1.0 | ~10 - 15 |
| Thiophene-C2, C5 | - | ~120 - 130 |
| Thiophene-C3, C4 | - | ~110 - 125 |
Predicted IR Spectrum: Theoretical vibrational frequency calculations can predict the main absorption bands in the IR spectrum. For this compound, a secondary amine, characteristic peaks are expected. wpmucdn.comorgchemboulder.comspectroscopyonline.com
N-H Stretch : A single, weak to moderate band is characteristic of secondary amines, appearing around 3300-3350 cm⁻¹. orgchemboulder.comspectroscopyonline.com
C-H Stretch : Aromatic C-H stretches from the thiophene ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group appear just below 3000 cm⁻¹.
N-H Bend : A bending vibration for secondary amines can sometimes be observed around 1500-1600 cm⁻¹.
C-N Stretch : This vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ region. orgchemboulder.com
N-H Wag : A broad band due to out-of-plane N-H wagging is expected for primary and secondary amines in the 665-910 cm⁻¹ range. orgchemboulder.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350 - 3300 | Weak-Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| N-H Bend | 1600 - 1500 | Variable |
| Thiophene Ring Stretch | 1550 - 1450 | Medium-Strong |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |
| N-H Wag | 910 - 665 | Strong, Broad |
Structure-Property Relationships Derived from Theoretical Data
For this compound, theoretical data can elucidate several key relationships:
Electronic Effects : The amino group at the 3-position acts as an electron-donating group, increasing the electron density of the thiophene ring. This can be visualized through calculated molecular electrostatic potential (MEP) maps and quantified by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy, for instance, would suggest increased reactivity towards electrophiles compared to unsubstituted thiophene.
Lipophilicity and Conformation : The pentyl chain significantly increases the molecule's lipophilicity. Computational models can predict properties like the partition coefficient (logP). Furthermore, conformational analysis can reveal the most stable arrangements of the flexible pentyl chain, which in turn affects how the molecule interacts with its environment, such as binding to a biological target or packing in a solid state.
Reactivity and Stability : Theoretical calculations can determine parameters like ionization potential, electron affinity, and chemical hardness. By systematically modifying the structure (e.g., changing the length of the alkyl chain or adding substituents to the thiophene ring) and calculating these parameters, a clear SPR can be established. This allows for the rational design of new derivatives with tailored stability and reactivity. mdpi.comnih.gov
In essence, theoretical data provide a powerful framework for predicting the physicochemical properties of this compound and guiding the synthesis of new derivatives with desired characteristics, even in the absence of extensive experimental data.
Diverse Applications and Research Utility in Contemporary Chemical Sciences
Building Blocks for Complex Organic Molecules
The inherent reactivity of the 3-aminothiophene core, possessing both a nucleophilic amino group and an electron-rich thiophene (B33073) ring, positions N-pentylthiophen-3-amine as a versatile building block in organic synthesis. The N-pentyl group can modulate solubility and influence the solid-state packing of resulting larger molecules.
The amino group in 3-aminothiophene derivatives serves as a key functional handle for the construction of various fused heterocyclic systems. Through reactions such as cycloadditions and condensation reactions, it is theoretically possible to synthesize a range of advanced heterocyclic structures. For instance, 2-aminothiophenes are known to undergo [4+2]-cycloaddition reactions with electron-poor olefins, which can lead to the formation of new fused ring systems after the elimination of hydrogen sulfide. While specific examples involving this compound are not readily found in the literature, the general reactivity pattern of aminothiophenes suggests its potential in creating novel heterocyclic frameworks.
This compound can be envisioned as a precursor for the synthesis of polycyclic and fused aromatic architectures. The amino group can be transformed into other functional groups that can participate in cyclization reactions. For example, diazotization of the amino group followed by coupling reactions could be a route to introduce this thiophene moiety into larger polycyclic systems. Additionally, the thiophene ring itself can be a partner in various cross-coupling reactions to build up more complex, fused structures. The synthesis of polycyclic isoindolines from alicyclic amines provides a conceptual framework for how N-H and α-C-H bond functionalization can lead to fused systems, a strategy that could potentially be adapted for derivatives of this compound. nih.gov
Contributions to Advanced Materials Science
Thiophene-based materials are at the forefront of research in advanced materials, particularly in the field of organic electronics. The introduction of an N-pentylamino group onto the thiophene ring can significantly impact the electronic properties and processability of the resulting materials.
Thiophene-containing molecules, especially dithienothiophene (DTT), are prominent in organic electronics due to their high charge mobility and tunable band gaps. rsc.org The incorporation of amine functionalities can further modify these electronic properties. Tertiary amines, for example, have been explored as solid-state n-type dopants for organic semiconductors. nih.gov While this compound is a secondary amine, it could be a precursor to materials with tertiary amine moieties or could itself influence the semiconducting properties of polymers into which it is incorporated. The alkyl chain would enhance solubility, a crucial factor for solution-processable organic semiconductors.
Polythiophene derivatives are extensively used as donor materials in all-polymer solar cells. rsc.orgbohrium.com The performance of these devices is highly dependent on the chemical structure of the polymer, which influences its absorption spectrum, energy levels, and morphology. The introduction of functional groups, such as ester groups, has been shown to lower the HOMO energy level of polythiophenes, which can lead to a higher open-circuit voltage in solar cells. nih.gov It is plausible that the N-pentylamino group in polymers derived from this compound could similarly modulate the electronic properties to be favorable for photovoltaic applications. The development of novel polythiophene derivatives is a key strategy for achieving high-efficiency and stable organic solar cells. researchgate.net
The electronic and optical properties of materials derived from 3-aminothiophenes suggest their potential in electro-optical applications. Donor-acceptor copolymers containing dithienopyrrole, a related nitrogen-containing fused thiophene system, have shown significant potential for optoelectronic devices. researchgate.net The amino group in this compound can act as an electron-donating group, and when polymerized with an electron-accepting monomer, it could lead to materials with interesting charge-transfer properties, which are essential for electro-optical applications.
Exploration in Medicinal Chemistry and Drug Discovery
Thiophene and its derivatives are integral to the development of novel therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The amine functional group, when attached to the thiophene ring, provides a key interaction point for biological targets, making these compounds a rich area for drug discovery research.
Thiophene-based structures are considered "privileged" pharmacophores in medicinal chemistry. rsc.orgnih.gov They are present in numerous FDA-approved drugs and serve as foundational scaffolds for developing new therapeutic agents. nih.gov Aminothiophenes, in particular, are versatile starting points for creating extensive compound libraries. Their structural malleability allows medicinal chemists to systematically modify the core to enhance potency, selectivity, and pharmacokinetic properties, leading to the identification of promising lead compounds for a variety of diseases. researchgate.net The 2-phenethylamine motif, a related structural element found in many bioactive compounds, exemplifies the importance of amine scaffolds in interacting with key therapeutic targets such as adrenoceptors, dopamine receptors, and various enzymes. mdpi.com
Derivatives of the thiophene ring have demonstrated significant potential as antimicrobial agents. nih.gov The thiophene nucleus is a component of several clinically important antibiotics, including cephalosporin and penicillin. irphouse.com Research into novel armed thiophene derivatives has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov
In one study, a series of tetrasubstituted thiophene derivatives were synthesized and evaluated for their antimicrobial activity. Notably, an iminothiophene derivative (compound 7 in the study) was found to be more potent against Pseudomonas aeruginosa than the standard antibiotic, gentamicin. nih.govresearchgate.net The intrinsic resistance of Gram-negative bacteria like P. aeruginosa is attributed to its lipopolysaccharide outer membrane, which acts as a permeability barrier, making these findings particularly promising. nih.gov The combination of the thiophene ring with other heterocyclic moieties, such as benzimidazole, has been shown to be a viable strategy for developing new classes of antimicrobial agents. nih.gov
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Iminothiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.govresearchgate.net |
| Thiophene Derivatives 8a and 8b | Various Bacteria | Best antibacterial activity in the tested series | nih.gov |
Thiophene derivatives have emerged as a significant class of compounds in anticancer research, exhibiting a range of activities including antimitotic and antiproliferative effects. nih.gov The incorporation of a thiophene moiety is a feature of several anticancer agents, such as Thiophenfurin and Raltitrexed. nih.govnih.gov
The anticancer potential of these compounds often stems from their ability to inhibit cell growth and proliferation in various cancer cell lines. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide containing a thiophene moiety demonstrated significant antioxidant and anticancer activity. nih.gov In tests against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, these compounds showed notable cytotoxicity, particularly against the glioblastoma cells. nih.gov
Similarly, studies on aminophenol analogues have shown that the presence and length of an alkyl chain can significantly influence anticancer activity. nih.gov p-Alkylaminophenols demonstrated potent inhibition of cell growth in human leukemia cell lines (HL60 and HL60R). nih.gov Another study on 3-amino-1H-indazole-1-carboxamides found that certain derivatives could inhibit the growth of numerous neoplastic cell lines at sub-micromolar concentrations, causing a block in the G0-G1 phase of the cell cycle. nih.gov These findings highlight the role of amine-containing scaffolds in developing potent antiproliferative agents.
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Thiophene-bearing Hydrazones | Glioblastoma U-87 | High cytotoxicity | nih.gov |
| p-Alkylaminophenols | Human Leukemia HL60 & HL60R | Dose-dependent cell growth inhibition | nih.gov |
| 3-Amino-1H-indazole-1-carboxamides | SR Leukemia | Inhibited cell growth at < 1 µM (0.0153 µM) | nih.gov |
Leishmaniasis is a significant public health issue caused by protozoan parasites of the genus Leishmania. mdpi.comnih.gov The development of new, effective, and less toxic drugs is a pressing need. nih.gov In this context, 2-aminothiophene derivatives have been identified as a highly promising class of compounds with potent antileishmanial activity. mdpi.comresearchgate.net
Studies have demonstrated that these derivatives are effective against both promastigote and amastigote forms of Leishmania amazonensis. researchgate.net The mechanism of action appears to be multifactorial, involving the induction of apoptosis-like cell death in the parasites and immunomodulatory effects. researchgate.net For example, certain 2-aminothiophene compounds were shown to increase the production of TNF-α, IL-12, and nitric oxide (NO) in infected macrophages, which is associated with a reduction in parasite infection. researchgate.net
Specific derivatives, such as SB-200, SB-44, and SB-83, have shown IC₅₀ values in the low micromolar range, significantly more active than the reference drug Meglumine antimoniate. mdpi.com The 2-amino-thiophenic derivative SB-200 was also effective against other species, including Leishmania braziliensis, Leishmania major, and Leishmania infantum. nih.gov
| Compound | Leishmania Species | Form | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| SB-83 | L. amazonensis | Promastigote | 3.37 | mdpi.com |
| SB-200 | L. amazonensis | Promastigote | 3.65 | mdpi.com |
| SB-200 | L. infantum | Promastigote | 3.96 | nih.gov |
| SB-200 | L. braziliensis | Promastigote | 4.25 | nih.gov |
| SB-200 | L. major | Promastigote | 4.65 | nih.gov |
| SB-44 | L. amazonensis | Promastigote | 7.37 | mdpi.com |
Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by complex pathologies, including the aggregation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govdiva-portal.org Fused thiophene derivatives have emerged as a significant class of molecules that can target the multifactorial nature of AD. nih.govresearchgate.net
These compounds have been investigated for their ability to inhibit key enzymes involved in AD pathogenesis, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO). nih.govtandfonline.com Inhibition of cholinesterases, for example, increases the levels of the neurotransmitter acetylcholine, which is a primary therapeutic strategy for managing AD symptoms. mdpi.com Some synthesized thiophene derivatives have shown more potent AChE inhibition than the reference drug donepezil. mdpi.com
Furthermore, fused thiophene scaffolds are being explored for their potential to inhibit glycogen synthase kinase-3β (GSK-3β) and prevent Aβ aggregation, both of which are central to the progression of AD. nih.gov The versatility of the fused thiophene structure allows for the design of multifunctional agents that can address several pathological pathways simultaneously, making them promising candidates for the development of more effective AD treatments. nih.govresearchgate.net
Applications in Industrial Chemical Processes
Amines are fundamental building blocks in the chemical industry, serving as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.net The production of amines is a large-scale industrial process, conventionally achieved through methods like the amination of alcohols with ammonia, often under high temperatures and pressures. researchgate.net
Tertiary amines, a class to which this compound belongs if further substituted, are valuable intermediates for producing surfactants and lubricants. researchgate.net The development of more efficient and sustainable synthesis methodologies for amines is an ongoing area of research. researchgate.net This includes exploring new catalytic methods to replace traditional reagents. researchgate.net The synthesis of complex amine-containing molecules like this compound relies on foundational chemical reactions that are central to the broader chemical industry. The demand for such specialized amines as building blocks in drug discovery and material science underscores their industrial importance. illinois.edu
Azo Dye Synthesis and Related Applications
This compound holds potential as a precursor in the synthesis of heterocyclic azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore responsible for the color. nih.gov The synthesis of these dyes is a well-established process in industrial organic chemistry, typically involving a two-step reaction: diazotization followed by a coupling reaction. unb.ca
The process begins with the diazotization of a primary aromatic or heterocyclic amine. nih.govnih.gov In the case of this compound, the amine group on the thiophene ring would be converted into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. nih.govorganic-chemistry.org The resulting thiophene diazonium salt is an electrophilic intermediate. organic-chemistry.org
In the second step, this diazonium salt is reacted with a coupling component, which is an electron-rich nucleophilic species such as a phenol, naphthol, or another aromatic amine. unb.canih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupler to form the stable azo linkage, yielding the final dye molecule. The incorporation of heterocyclic rings like thiophene into the dye structure is known to positively affect the tinctorial strength and fastness properties of the dyes. nih.govdergipark.org.tr Research on various 2-aminothiophene derivatives has shown their utility in creating a range of disperse dyes with good coloration and fastness on fabrics like nylon and polyester. researchgate.netsapub.org The specific shade of the resulting dye, ranging from yellow to reddish-violet, is influenced by the electronic nature of both the diazo component (the this compound derivative) and the coupling partner. researchgate.net
| Step | Reaction | Description |
|---|---|---|
| 1. Diazotization | Aminothiophene + NaNO₂ + 2HX → Thiophene-N₂⁺X⁻ + NaX + 2H₂O | The primary amine on the thiophene ring is converted into a reactive diazonium salt (where X is an anion like Cl⁻) at low temperatures. organic-chemistry.org |
| 2. Azo Coupling | Thiophene-N₂⁺X⁻ + Coupler-H → Thiophene-N=N-Coupler + HX | The diazonium salt reacts with an electron-rich coupling component (e.g., a phenol or aniline (B41778) derivative) to form the final azo dye. unb.canih.gov |
Corrosion Inhibition Formulations
This compound possesses structural features that make it a strong candidate for use as a corrosion inhibitor, particularly for protecting metals like steel in acidic environments. derpharmachemica.com Organic corrosion inhibitors function by adsorbing onto the metal surface, creating a protective film that isolates the metal from the corrosive medium. njit.edunih.gov The effectiveness of these inhibitors is closely linked to their molecular structure, especially the presence of heteroatoms and π-electrons. derpharmachemica.com
The this compound molecule contains several active centers for adsorption:
Heteroatoms: The nitrogen atom of the amine group and the sulfur atom within the thiophene ring have lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. njit.edu This process, known as chemisorption, leads to strong adhesion of the inhibitor molecule to the surface. ampp.org
Aromatic Ring: The thiophene ring is a source of π-electrons. These can interact with the metal surface, further strengthening the adsorption and increasing the surface coverage of the protective film. derpharmachemica.comjocpr.com
Hydrophobic Group: The N-pentyl group provides a hydrocarbon chain that is hydrophobic. Once the molecule is adsorbed onto the metal surface, this alkyl chain helps to form a water-repelling barrier, which physically blocks corrosive species, such as hydronium ions in an acid solution, from reaching the metal. nih.govnih.gov
Research on analogous compounds has demonstrated the efficacy of thiophene derivatives as corrosion inhibitors. Studies show that the inhibition efficiency of these compounds increases with their concentration. derpharmachemica.comresearchgate.net For example, some thiophene derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. derpharmachemica.com The adsorption of these types of inhibitors on steel surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal. derpharmachemica.comresearchgate.net The combined presence of nitrogen, sulfur, and an aromatic system in this compound suggests it could exhibit significant corrosion inhibition properties. njit.eduresearchgate.net
| Inhibitor Compound | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |
|---|---|---|---|
| 2-Ethylamine thiophene | 0.5 M H₂SO₄ | 98% | 5x10⁻³ M researchgate.net |
| Thiophene-imidazoline lauramide (S4-C11) | CO₂-Saturated Solution | 87.55% | 100 mg L⁻¹ nih.gov |
| Various Thiophene Derivatives | 1 M HCl | >90% (general finding) | Not specified derpharmachemica.com |
Structure Activity Relationship Sar and Structural Optimization Studies
Impact of N-Alkyl Chain Length (e.g., pentyl) and Branching on Molecular Properties and Biological Activity
Research on related heterocyclic compounds has demonstrated that systematically altering the alkyl chain length can lead to a clear trend in biological activity. For instance, in a series of thiophene (B33073) carboxamide analogs, shortening the alkyl chain in the tail part was found to significantly affect their growth inhibitory activity against human cancer cell lines. nih.gov This suggests that an optimal chain length is often required for effective binding to the target receptor or enzyme.
In the context of organic semiconductors, the length of alkyl chains on polythiophene derivatives has been shown to influence their morphological transitions and packing structures, which are crucial for their functional characteristics. nih.govrsc.org While not a direct measure of biological activity, these findings underscore the principle that alkyl chain length dictates intermolecular interactions and molecular organization. Similarly, for hole transport materials used in solar cells, manipulating the alkyl chain length is a common strategy to fine-tune material properties. rsc.org
In drug design, the introduction of aliphatic substituents can sometimes lead to poor potency if it results in a tertiary amine that can be protonated, as charged compounds are less likely to cross cell membranes. frontiersin.org The hydrophobicity conferred by the alkyl chain is a key factor. Studies on hydrophobically-modified gelatin hydrogels showed that the amount of a model drug adsorbed increased with the length of the alkyl chain (from C4 to C12), indicating a stronger hydrophobic interaction. matec-conferences.org This principle is directly applicable to the N-pentyl group of N-pentylthiophen-3-amine, where its five-carbon chain provides a specific level of lipophilicity that can be optimized for target engagement and cell permeability.
Table 1: Effect of N-Alkyl Chain Length on Biological Activity (Hypothetical Data for Thiophen-3-amine Derivatives)
| Compound | N-Alkyl Chain | Lipophilicity (LogP) | Biological Activity (IC50, µM) |
|---|---|---|---|
| 1 | Methyl | 1.5 | 10.2 |
| 2 | Propyl | 2.5 | 5.8 |
| 3 | Pentyl | 3.5 | 1.3 |
| 4 | Heptyl | 4.5 | 4.6 |
This table is illustrative and based on general principles of SAR. The data is hypothetical.
Positional Isomerism and Substituent Effects on the Thiophene Ring on Activity
The positioning of the amine group and other substituents on the thiophene ring is a critical factor that governs the biological activity of this compound derivatives. The electronic and steric properties of the molecule can be significantly altered by moving the amine from the 3-position to the 2-position or by introducing various functional groups onto the thiophene core.
A study on the fungicidal activities of N-thienylcarboxamides provides a clear example of the importance of positional isomerism. nih.gov Researchers synthesized and compared three regioisomers: N-(2-substituted-3-thienyl), N-(4-substituted-3-thienyl), and N-(3-substituted-2-thienyl) carboxamides. The results showed that the N-(3-substituted-2-thienyl) isomers had significantly lower in vivo and in vitro fungicidal activity compared to the other two isomers. nih.gov This difference was attributed to lower inhibitory activity on the target enzyme, succinate (B1194679) dehydrogenase (SDH), and reduced chemical stability under alkaline conditions. nih.gov
This demonstrates that the relative positions of the amine and other substituents are crucial for establishing the correct orientation and interactions within a biological target's binding site. Even subtle changes in the geometry of the molecule due to isomerism can lead to a dramatic loss of activity. nih.gov
Table 2: Comparison of Fungicidal Activity Among Positional Isomers of N-thienylcarboxamides
| Isomer Type | Substituent Position | Relative Activity Level |
|---|---|---|
| Type A | N-(2-substituted-3-thienyl) | High |
| Type B | N-(4-substituted-3-thienyl) | High |
Data adapted from a study on N-thienylcarboxamides, demonstrating the principle of positional isomerism. nih.gov
Bioisosteric Replacements of the Thiophene Core in Amine Derivatives
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comprinceton.edu The thiophene ring in this compound is often considered a bioisostere of a phenyl ring. nih.gov
This replacement can offer several advantages. The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov Replacing a phenyl ring with a thiophene ring can also improve metabolic stability and binding affinity. nih.gov Furthermore, introducing a heteroatom like sulfur generally increases polarity and can improve aqueous solubility compared to the carbocyclic analog. cambridgemedchemconsulting.com
Several studies have successfully demonstrated the utility of this bioisosteric replacement. In the development of potent ligands for the GluN2B receptor, a target for neurodegenerative disorders, researchers replaced benzene (B151609) and aniline (B41778) moieties with a thiophene ring. nih.gov The resulting thiophene bioisosteres were well tolerated by the receptor, and in one case, the replacement led to an eight-fold increase in binding affinity. nih.gov This highlights that the thiophene ring can effectively mimic the steric and electronic properties of a phenyl ring while offering distinct advantages.
The choice of bioisostere is critical and depends on the specific biological target and desired properties. Other five-membered heteroaromatic rings like furan, thiazole, and pyrazole (B372694) have also been used as phenyl bioisosteres. cambridgemedchemconsulting.com The key is that the replacement maintains the necessary geometry and electronic distribution for biological activity while potentially improving other drug-like properties.
Ligand Design Principles for Targeted Molecular Interactions
The design of potent and selective ligands based on the this compound scaffold involves a multi-faceted approach that considers the specific molecular target. Key principles include optimizing molecular shape, electronics, and lipophilicity to achieve complementary interactions with the target's binding site.
Thiophene-based ligands have been extensively developed for various applications, including as fluorescent probes for protein aggregates associated with diseases like Alzheimer's. nih.govnih.gov The design of these ligands focuses on creating molecules that can specifically bind to and report on the conformational state of these protein structures. This often involves creating conjugated systems where the thiophene ring is a central building block. nih.gov
In the context of enzyme inhibition or receptor antagonism, ligand design principles focus on:
Pharmacophore Identification: Identifying the essential functional groups and their spatial arrangement required for binding. For a thiophenamine derivative, this would include the aromatic thiophene ring, the amine group (as a potential hydrogen bond donor/acceptor), and the lipophilic pentyl chain.
Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit snugly into the binding pocket. This involves optimizing van der Waals contacts, hydrogen bonds, and electrostatic interactions. For instance, the position of the amine group on the thiophene ring would be critical to align with a hydrogen bond donor or acceptor in the receptor. nih.gov
Lipophilicity and Solubility Balance: The pentyl group contributes to the molecule's lipophilicity, which is crucial for crossing cell membranes. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Ligand design aims to strike a balance to achieve optimal pharmacokinetic properties. rsc.org
Minimizing Off-Target Effects: Modifications are often made to reduce binding to other receptors or enzymes. For example, replacing a phenyl ring with a pyridyl or pyrazole bioisostere has been shown to reduce hERG inhibition, a common off-target effect. cambridgemedchemconsulting.com
By systematically applying these principles and iterating through SAR studies, novel derivatives of this compound can be designed with enhanced potency, selectivity, and drug-like properties for a specific biological target. nih.gov
Emerging Research Directions and Future Prospects for N Pentylthiophen 3 Amine
Development of Highly Efficient and Sustainable Synthetic Routes
The future synthesis of N-pentylthiophen-3-amine and its derivatives will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. nih.gov While traditional methods for creating aminothiophenes, such as the Gewald reaction, are robust, modern adaptations focus on sustainability. nih.govchemrxiv.org Future research could adapt these green methodologies for the specific synthesis of 3-aminothiophene precursors and their subsequent N-alkylation.
Promising sustainable approaches include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and improve yields for multicomponent reactions like the Gewald synthesis. derpharmachemica.comresearchgate.net
Solvent-Free Mechanochemistry: Using high-speed ball milling, reactions can be conducted without solvents, reducing waste and potentially enabling catalysis under aerobic conditions. mdpi.com
Eco-Friendly Solvents and Catalysts: The use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media offers greener alternatives to traditional organic solvents. scribd.comnih.gov Furthermore, employing recyclable, heterogeneous catalysts such as sodium aluminate (NaAlO₂) or Na₂CaP₂O₇ can simplify purification and reduce waste. acs.orgiau.ir
One-Pot and Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and efficient, as they combine multiple synthetic steps without isolating intermediates. rsc.org Developing a one-pot reaction that constructs the aminothiophene ring and installs the N-pentyl group would be a significant advancement.
| Strategy | Description | Key Advantages | Relevant Findings |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions for producing aminothiophene scaffolds. | Reduced reaction time, potential for higher yields. | Successfully applied to Gewald reactions, demonstrating a green chemistry approach. derpharmachemica.comresearchgate.net |
| Mechanochemistry (Ball Milling) | Solvent-free synthesis conducted by mechanical force. | Eliminates solvent waste, can be catalytic in base, works under aerobic conditions. | Proven effective for one-pot Gewald synthesis of 2-aminothiophenes. mdpi.com |
| Use of Green Solvents | Employing environmentally benign solvents like water or PEG-600. | Reduced toxicity and environmental impact, potential for novel reactivity. | Gewald-type syntheses have been successfully performed in water and PEG under ultrasonic conditions. nih.gov |
| Heterogeneous Catalysis | Using solid, recyclable catalysts to promote the reaction. | Easy catalyst recovery and reuse, simplified product purification, cost-effectiveness. | Sodium aluminate (NaAlO₂) has been shown to be an effective and reusable catalyst for aminothiophene synthesis. acs.org |
Exploration of Novel Reactivity Patterns and Transformations
The bifunctional nature of this compound, with its nucleophilic secondary amine and adaptable thiophene (B33073) ring, opens avenues for diverse chemical transformations. Future research will likely focus on leveraging these sites to build molecular complexity.
The secondary amine group is a key handle for derivatization. Unlike primary amines, it allows for controlled mono-alkylation to form tertiary amines or reaction with electrophiles like acid chlorides to form stable amides. msu.edumsu.edu Direct alkylation of secondary amines is a standard method for producing tertiary amines, and further reaction can lead to quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts or ionic liquids. msu.eduwikipedia.org
The thiophene ring itself is ripe for functionalization. While susceptible to classical electrophilic aromatic substitution, modern methods focus on more selective C–H activation and functionalization, which avoids the need for pre-activated substrates. researchgate.net
| Reaction Site | Transformation | Potential Products | Significance |
|---|---|---|---|
| Secondary Amine (N-H) | N-Alkylation | Tertiary amines | Modulates basicity, steric profile, and pharmacological properties. msu.edu |
| Secondary Amine (N-H) | N-Arylation | N-Aryl-N-pentylthiophen-3-amines | Introduces aromatic systems, expanding conjugation and creating scaffolds for medicinal chemistry. |
| Secondary Amine (N-H) | Acylation | Thiophene-3-carboxamides | Creates stable amide derivatives with diverse biological activities. mdpi.com |
| Thiophene Ring (C-H) | C-H Arylation/Alkenylation | Substituted thiophene derivatives | Enables late-stage functionalization to build complex molecules for materials or drug discovery. researchgate.net |
| Thiophene Ring (C-H) | Halogenation | Halo-substituted thiophenes | Provides precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira). |
Integration with Advanced Catalytic Systems and Methodologies
Modern catalysis offers powerful tools to selectively modify the this compound core. Future work will undoubtedly integrate advanced catalytic systems to achieve transformations that are difficult or impossible with classical methods.
Palladium-catalyzed C–H functionalization is a leading strategy for the direct arylation, alkenylation, or alkynylation of heterocycles like thiophene. nih.govmdpi.com These methods allow for the precise installation of new carbon-carbon bonds at specific positions on the thiophene ring, often with high regioselectivity and functional group tolerance. nih.govepa.gov For materials science applications, catalytic C–H activation can be used in direct arylation polymerization (DArP) to create conjugated polymers without the need for sensitive organometallic reagents. osti.gov
Beyond palladium, other transition metals are emerging as powerful catalysts. Nickel-based systems, for example, offer a more earth-abundant and cost-effective alternative for C–H arylation of thiophenes. rsc.org Dual-metal catalysis, combining the orthogonal reactivity of two different metals like gold and palladium, represents a sophisticated approach for controlled polymer synthesis. mdpi.com Asymmetric catalysis could also be employed to control stereochemistry in derivatives, which is particularly relevant for creating chiral drugs or materials. nih.govrsc.orgresearchgate.net
Rational Design of Derivatives for Specific Biological Targets and Material Functions
The true potential of this compound lies in its use as a scaffold for the rational design of new functional molecules. By systematically modifying its structure, derivatives can be tailored for specific applications in medicine and materials science.
In medicinal chemistry, thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. nih.govresearchgate.netnih.govencyclopedia.pub The N-pentyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Structure-activity relationship (SAR) studies will be crucial to optimize activity. nih.govdrugdesign.org For instance, modifying the length and branching of the N-alkyl chain or introducing substituents on the thiophene ring can fine-tune the interaction with a specific biological target. nih.gov
In materials science, the thiophene ring is a fundamental building block for organic electronics due to its excellent charge-transport properties. nih.gov Derivatives of this compound could be designed as:
Organic Semiconductors: For use in organic field-effect transistors (OFETs).
Organic Dyes: For dye-sensitized solar cells (DSSCs), where the amine can act as an electron donor group. researchgate.net
Hole-Transport Materials: For organic photovoltaic (OPV) cells. nih.gov
Liquid Crystals: The incorporation of a thiophene ring is known to influence mesophase formation and optical anisotropy. orientjchem.org
The N-pentyl group can improve the solubility and processability of these materials, which is a common challenge in the field.
| Application Area | Design Strategy | Target Function/Property | Rationale |
|---|---|---|---|
| Medicinal Chemistry | Vary N-alkyl chain; introduce substituents on thiophene ring. | Anti-inflammatory, anticancer, or antimicrobial activity. | Thiophene is a known pharmacophore; the N-pentyl group modulates lipophilicity and target engagement. nih.govnih.gov |
| Organic Electronics (OFETs, OPVs) | Polymerize via C-H activation; attach electron-donating/withdrawing groups. | High charge carrier mobility; tunable HOMO/LUMO energy levels. | Thiophene is an excellent building block for conjugated systems; the amine is a good electron donor. nih.gov |
| Dye-Sensitized Solar Cells (DSSCs) | Incorporate into a D-π-A (Donor-π-Acceptor) dye structure. | Broad light absorption and efficient electron injection. | The N-pentylthiophen-amine moiety can serve as a strong electron donor group. researchgate.net |
| Liquid Crystals | Incorporate into a rigid mesogenic core with flexible side chains. | Induction of specific liquid crystalline phases (e.g., nematic, smectic). | The thiophene ring can reduce melting points and increase optical anisotropy. orientjchem.org |
Synergistic Approaches Combining Synthetic, Computational, and Applied Research for Accelerated Discovery
The most rapid progress in exploring the potential of this compound will come from a synergistic approach that integrates computational chemistry, advanced synthesis, and applied testing. This multidisciplinary strategy allows for a more efficient and targeted discovery process.
Computational methods, particularly Density Functional Theory (DFT), can predict the structural, electronic, and optical properties of designed derivatives before they are ever synthesized. nih.govacs.orgresearchgate.net This allows researchers to screen virtual libraries of compounds and prioritize those with the most promising characteristics for a given application, be it a low HOMO-LUMO gap for an organic solar cell or a specific shape for binding to a protein active site. nih.gov
The most promising candidates identified through computational screening can then be synthesized using the efficient, sustainable, and catalytic methods described previously. Finally, these newly created molecules can be subjected to high-throughput screening to evaluate their actual performance, whether it be biological activity in cellular assays or charge mobility in an electronic device. nih.gov The data from this applied research provides crucial feedback that informs the next cycle of design and synthesis, creating a closed loop that accelerates the discovery of novel, high-performance materials and therapeutics based on the this compound scaffold.
Q & A
Basic: What are the standard synthetic routes for N-pentylthiophen-3-amine, and how do reaction conditions influence yield?
Answer:
this compound is typically synthesized via alkylation of thiophen-3-amine with a pentyl halide (e.g., 1-bromopentane) under basic conditions. Key steps include:
- Alkylation: Use a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ to deprotonate the amine and facilitate nucleophilic substitution. Temperature control (60–80°C) is critical to minimize side reactions like over-alkylation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation isolates the product. Yield optimization requires monitoring reaction time: prolonged heating (>12 hrs) may degrade the product, while insufficient time (<6 hrs) leaves unreacted starting material .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS or GC-MS detects the molecular ion peak (m/z ~169 for C₉H₁₅NS) and fragmentation patterns (e.g., loss of the pentyl group at m/z 100) .
Advanced: How can researchers assess the risk of N-nitrosamine formation in this compound during storage or biological assays?
Answer:
N-Nitrosamine formation risk arises from secondary amine reactivity with nitrosating agents (e.g., NO sources). Mitigation strategies include:
- Analytical Screening: Use GC-NPD (gas chromatography with nitrogen-phosphorus detection) or LC-HRMS to detect trace nitrosamines. Limit of detection (LOD) should be ≤1 ppm per regulatory guidelines .
- Structural Analog Studies: Compare with literature data on structurally similar amines (e.g., N-ethylthiophen-3-amine) to predict nitrosation propensity under varying pH and temperature conditions .
Advanced: How to resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
Discrepancies in bioactivity (e.g., receptor binding affinity) often arise from:
- Purity Variability: Impurities (e.g., unreacted starting materials) can skew results. Validate purity via HPLC (>95%) and elemental analysis .
- Assay Conditions: Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) affect outcomes. Standardize protocols using guidelines like OECD 455 for in vitro assays .
Advanced: What computational methods predict the metabolic stability of this compound in pharmacokinetic studies?
Answer:
- In Silico Tools:
- Experimental Validation: Combine with in vitro microsomal assays (human liver microsomes) to quantify intrinsic clearance rates .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature: Store at –20°C in airtight, amber vials to prevent oxidation.
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers.
- Solubility Considerations: For long-term stability, dissolve in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
Advanced: How to design a structure-activity relationship (SAR) study for this compound analogs targeting CNS receptors?
Answer:
- Scaffold Modification: Synthesize analogs with varied substituents (e.g., halogenation at thiophene C2 or C5 positions) or chain length (C3–C7 alkyl groups).
- Biological Testing:
- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
